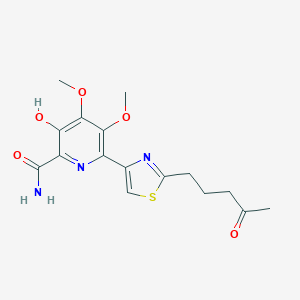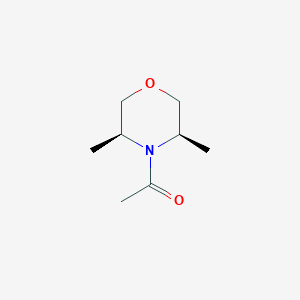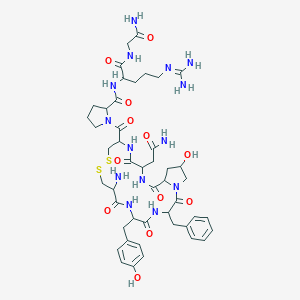
Argipressin, hydroxy-pro(4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argipressin, hydroxy-pro(4)-, also known as vasopressin, is a peptide hormone that is involved in various physiological processes. It is synthesized in the hypothalamus and released from the posterior pituitary gland. Argipressin is known to regulate water balance in the body, blood pressure, and social behavior. It also has potential applications in scientific research, particularly in the study of the nervous system and behavior.
Mécanisme D'action
Argipressin acts on various receptors in the body, including V1a, V1b, and V2 receptors. The V1a receptor is involved in the regulation of blood pressure and social behavior, while the V2 receptor is involved in the regulation of water balance. The V1b receptor has been implicated in the regulation of stress and anxiety.
Effets Biochimiques Et Physiologiques
Argipressin has various biochemical and physiological effects in the body. It regulates water balance by promoting water reabsorption in the kidneys. It also plays a role in the regulation of blood pressure by constricting blood vessels. Argipressin has been shown to have effects on social behavior, including pair bonding and aggression. It also has potential effects on stress and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
Argipressin has several advantages for use in lab experiments. It is a well-studied peptide hormone with known effects on various physiological and behavioral processes. It is also relatively easy to synthesize and administer. However, there are also limitations to its use. Argipressin has a short half-life in the body, which can make it difficult to study its long-term effects. It also has potential side effects, including changes in blood pressure and water balance.
Orientations Futures
There are several future directions for research on argipressin. One area of interest is the role of argipressin in the regulation of stress and anxiety. There is also potential for the use of argipressin in the treatment of various disorders, including autism and social anxiety disorder. Additionally, further research is needed to understand the long-term effects of argipressin on physiological and behavioral processes.
Méthodes De Synthèse
Argipressin is synthesized in the hypothalamus as a larger precursor molecule called preproArgipressin, hydroxy-pro(4)-. This molecule is then cleaved to form pro-Argipressin, hydroxy-pro(4)-, which is further processed to produce argipressin. The synthesis of argipressin is regulated by various factors, including osmotic pressure, stress, and circadian rhythm.
Applications De Recherche Scientifique
Argipressin has been used in scientific research to study various physiological and behavioral processes. It has been shown to play a role in the regulation of social behavior, including pair bonding and aggression. Argipressin has also been studied in relation to stress and anxiety, as well as in the regulation of blood pressure and water balance.
Propriétés
Numéro CAS |
112935-96-3 |
|---|---|
Nom du produit |
Argipressin, hydroxy-pro(4)- |
Formule moléculaire |
C46H64N14O12S2 |
Poids moléculaire |
1069.2 g/mol |
Nom IUPAC |
1-[9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-22-hydroxy-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H64N14O12S2/c47-28-22-73-74-23-33(45(72)59-15-5-9-34(59)42(69)54-29(8-4-14-52-46(50)51)39(66)53-20-37(49)64)58-41(68)31(19-36(48)63)56-43(70)35-18-27(62)21-60(35)44(71)32(17-24-6-2-1-3-7-24)57-40(67)30(55-38(28)65)16-25-10-12-26(61)13-11-25/h1-3,6-7,10-13,27-35,61-62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H,53,66)(H,54,69)(H,55,65)(H,56,70)(H,57,67)(H,58,68)(H4,50,51,52) |
Clé InChI |
ZYPHFYVLPCRMHN-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)N2)CC(=O)N)O)CC4=CC=CC=C4)CC5=CC=C(C=C5)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)N2)CC(=O)N)O)CC4=CC=CC=C4)CC5=CC=C(C=C5)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Séquence |
CYFXNCPRG |
Synonymes |
4-hydroxy-Pro-argipressin 4-OH-Pro-AVP arginine vasopressin, hydroxy-Pho(4)- argipressin, hydroxy-Pro(4)- argipressin, hydroxyproline(4)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone](/img/structure/B38109.png)

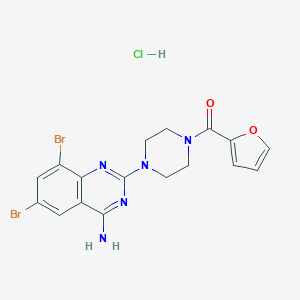
![N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B38113.png)
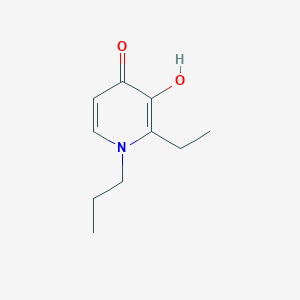
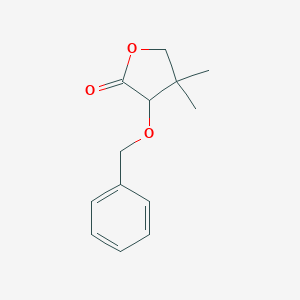
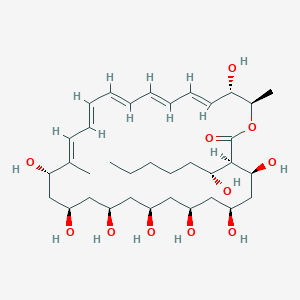
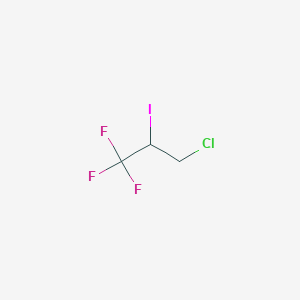
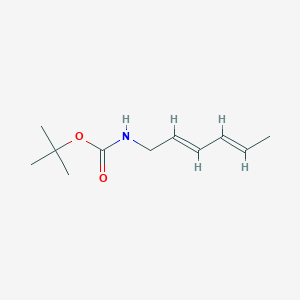
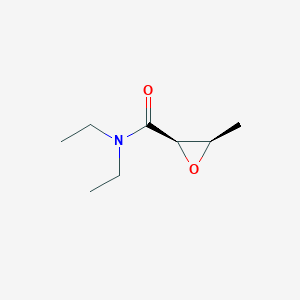
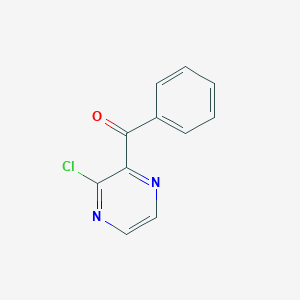
![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)
